2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide
Brand Name: Vulcanchem
CAS No.: 500201-68-3
VCID: VC21500377
InChI: InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25)
SMILES: CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H16Cl2N2O2S
Molecular Weight: 395.3g/mol

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide

CAS No.: 500201-68-3

Cat. No.: VC21500377

Molecular Formula: C18H16Cl2N2O2S

Molecular Weight: 395.3g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide - 500201-68-3

Specification

CAS No. 500201-68-3
Molecular Formula C18H16Cl2N2O2S
Molecular Weight 395.3g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-(2,3-dihydroindole-1-carbothioyl)propanamide
Standard InChI InChI=1S/C18H16Cl2N2O2S/c1-11(24-16-7-6-13(19)10-14(16)20)17(23)21-18(25)22-9-8-12-4-2-3-5-15(12)22/h2-7,10-11H,8-9H2,1H3,(H,21,23,25)
Standard InChI Key DJKYPVJRDDEMNQ-UHFFFAOYSA-N
SMILES CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CC(C(=O)NC(=S)N1CCC2=CC=CC=C21)OC3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide belongs to the chemical class of phenoxypropanamides with additional structural complexity provided by the indole-containing carbothioyl group. The compound is cataloged in the Vitas-M Laboratory chemical database with the identifier STK067479, indicating its recognition as a distinct chemical entity in research databases .

The molecular structure of this compound can be described through the following key components:

Core Structural Elements

The molecule features four primary structural components that contribute to its unique chemical profile:

  • A 2,4-dichlorophenoxy group serving as the hydrophobic anchor

  • A central propanamide backbone providing structural rigidity

  • A carbothioyl (C=S) linkage introducing sulfur chemistry

  • A 2,3-dihydro-1H-indole ring system offering potential for biological interactions

This structural complexity suggests diverse intermolecular interaction capabilities, particularly through hydrogen bonding, π-π stacking, and halogen bonding mechanisms.

Structural Representation

The compound can be represented through the SMILES notation: O=C(C(Oc1ccc(cc1Cl)Cl)C)NC(=S)N1CCc2c1cccc2, which encodes its complete connectivity pattern and stereochemical features . The presence of both carbonyl (C=O) and thiocarbonyl (C=S) groups creates interesting electronic distribution patterns across the molecule.

Physical and Chemical Properties

Understanding the physicochemical properties of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is essential for its application in research settings and potential development for practical uses.

Basic Physical Properties

Based on its molecular composition and analysis of similar dichlorophenoxy derivatives, the following properties can be inferred:

PropertyValueBasis of Estimation
Molecular FormulaC₁₈H₁₆Cl₂N₂O₂SDerived from structure
Molecular Weight~395 g/molCalculated from formula
Physical AppearanceWhite to off-white crystalline solidCommon for similar propanamides
Solubility ProfileLimited water solubility; soluble in organic solventsBased on structural features
Melting PointEstimated 115-135°CComparison with related compounds

Chemical Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

  • The amide bond can undergo hydrolysis under strongly acidic or basic conditions

  • The carbothioyl group introduces susceptibility to nucleophilic attack

  • The dichlorophenoxy moiety provides electron-withdrawing effects similar to those observed in compounds like dichlorprop

  • The dihydroindole nitrogen offers potential for hydrogen bonding interactions

Analytical Characterization

Comprehensive characterization of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide requires multiple analytical techniques to confirm structure and purity.

Spectroscopic Analysis

Based on analytical approaches applied to related compounds, the following spectroscopic methods would be valuable for structure confirmation:

Analytical TechniqueExpected Key Features
Infrared (IR) SpectroscopyC=O stretch (~1650-1680 cm⁻¹)
C=S stretch (~1050-1200 cm⁻¹)
C-O-C stretch (~1200-1250 cm⁻¹)
¹H NMR SpectroscopyMethyl protons (δ ~1.5-1.7 ppm)
Indole ring protons (δ ~6.5-7.5 ppm)
Dichlorophenyl protons (δ ~7.0-7.5 ppm)
¹³C NMR SpectroscopyC=O carbon (δ ~170 ppm)
C=S carbon (δ ~180-190 ppm)
Aromatic carbons (δ ~120-140 ppm)
Mass SpectrometryMolecular ion peak [M]⁺ at m/z ~395
Fragmentation pattern featuring dichlorophenoxy and indole fragments

Similar characterization approaches have been successfully applied to related dichlorophenoxy compounds as described in the patent literature, where infrared and NMR techniques were used to confirm structural identity .

Biological and Agricultural Significance

The structural features of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide suggest potential biological activities that may be relevant to pharmaceutical or agricultural applications.

Comparison with Related Bioactive Compounds

CompoundStructural RelationshipKnown ActivityReference
Dichlorprop-PContains 2,4-dichlorophenoxy groupHerbicide, synthetic auxin
2,4-dichlorophenoxyacetic acidContains 2,4-dichlorophenoxy groupHerbicide, plant growth regulator
4-(2,4-dichlorophenoxy)-N-(pyridin-4-yl)butanamideContains 2,4-dichlorophenoxy group with different amidePotential medicinal chemistry applications

Environmental Considerations

Understanding the environmental behavior of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide is important for assessing its potential ecological impact.

Environmental Persistence

The chlorinated aromatic structure suggests potential environmental persistence, similar to other chlorinated phenoxy compounds. Studies on dichlorprop degradation in soil have identified specific genes (rdpA and sdpA) involved in the microbial degradation process, with expression levels correlating with active mineralization phases . Such findings provide a framework for understanding how the target compound might behave in environmental systems.

Structure-Activity Relationship Analysis

The unique structural features of 2-(2,4-dichlorophenoxy)-N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)propanamide offer opportunities for structure-activity relationship (SAR) studies.

Key Structural Determinants

Analysis of the molecular components suggests the following structure-activity considerations:

  • The 2,4-dichlorophenoxy group serves as a critical pharmacophore in related herbicidal compounds, interacting with target proteins through hydrophobic and electronic effects

  • The propanamide linkage provides conformational flexibility while maintaining structural integrity

  • The carbothioyl group introduces a sulfur center with distinct electronic properties compared to carbonyl analogs

  • The dihydroindole system offers a scaffold for potential π-stacking interactions with aromatic residues in target proteins

Comparative Analysis with Structural Analogs

Comparing the target compound with structurally related molecules helps predict potential biological activities:

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